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molecular formula C8H18Sn B087310 Dibutyltin CAS No. 1002-53-5

Dibutyltin

Cat. No. B087310
M. Wt: 232.94 g/mol
InChI Key: AYOHIQLKSOJJQH-UHFFFAOYSA-N
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Patent
US05256704

Procedure details

Following the procedure of Example 1, 24.9 g (0.10 mole) dibutyltin oxide was reacted with 15.6 g (0.20 mole) 2-mercaptoethanol in toluene to give 36 g of dibutyltin-bis-(2-hydroxyethylmercaptide), a light yellow liquid.
Quantity
24.9 g
Type
reactant
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([Sn:5](=O)[CH2:6][CH2:7][CH2:8][CH3:9])[CH2:2][CH2:3][CH3:4].SCCO>C1(C)C=CC=CC=1>[CH2:1]([Sn:5][CH2:6][CH2:7][CH2:8][CH3:9])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
24.9 g
Type
reactant
Smiles
C(CCC)[Sn](CCCC)=O
Step Two
Name
Quantity
15.6 g
Type
reactant
Smiles
SCCO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCC)[Sn]CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 36 g
YIELD: CALCULATEDPERCENTYIELD 154.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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